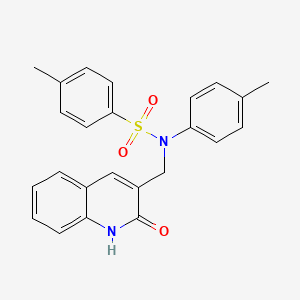
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide, also known as BSI-201, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is a PARP inhibitor, which means it inhibits the activity of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a role in DNA repair, and inhibiting their activity can lead to the accumulation of DNA damage and cell death. This compound has also been shown to inhibit the activity of certain kinases, such as AKT and ERK, which play a role in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to enhance the immune response to cancer cells. In addition, this compound has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is that it has been extensively studied for its potential therapeutic applications, which means there is a wealth of information available on its mechanism of action and effects on cancer cells. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Orientations Futures
There are several future directions for research on N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide. One area of research is the development of combination therapies that include this compound, as it has been shown to enhance the effectiveness of certain chemotherapeutic agents and radiation therapy. Another area of research is the development of new PARP inhibitors with improved efficacy and fewer side effects. Finally, there is a need for further research on the potential applications of this compound in other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with N-ethyl-N-(2-bromoethyl)amine, followed by the reaction with 8-hydroxyquinoline. The resulting compound is then treated with hydrochloric acid to yield this compound.
Applications De Recherche Scientifique
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the effectiveness of certain chemotherapeutic agents, such as temozolomide, in the treatment of glioblastoma multiforme. This compound has also been shown to sensitize breast cancer cells to radiation therapy.
Propriétés
IUPAC Name |
N-ethyl-3-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-22(20(24)15-8-6-9-17(12-15)25-2)13-16-11-14-7-4-5-10-18(14)21-19(16)23/h4-12H,3,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGAWHVRPHFRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7710602.png)


![3-(benzylsulfamoyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B7710610.png)


![2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710628.png)




